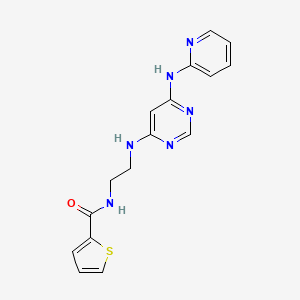
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine and pyridine rings might be formed using methods like cyclization or condensation reactions. The amide group could be introduced through a reaction like amide coupling .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. The amide group could undergo hydrolysis to form a carboxylic acid and an amine. The rings might participate in electrophilic substitution reactions .Aplicaciones Científicas De Investigación
-
Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine .
- Method : The reaction conditions involved the use of toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results : The reaction conditions were mild and metal-free, leading to the formation of N-(pyridin-2-yl)amides .
-
Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells
- Field : Medicinal Chemistry
- Application : This research involves the design and synthesis of novel 2-Phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia K562 cells .
- Method : The specific methods of application or experimental procedures are not detailed in the search results .
- Results : The compound (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) was found to be the most effective cell growth inhibitor and was 3-fold more potent than STI-571 .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDTUBDMRXBYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)
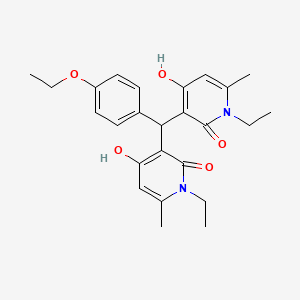
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)
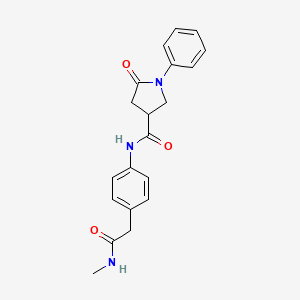
![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)
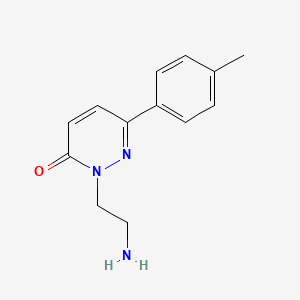
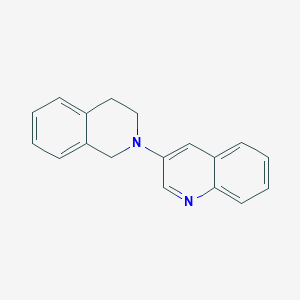
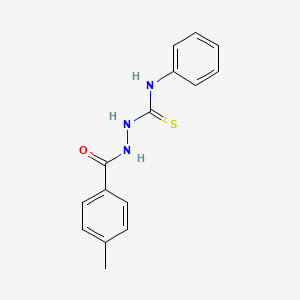
![9-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)
![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)
![N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide](/img/structure/B2365669.png)
amino}methyl)-2-methylpropane-1,3-diol](/img/structure/B2365670.png)
![N-[1-(5-Chlorothiophen-2-yl)propyl]but-2-ynamide](/img/structure/B2365671.png)